1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (1-(2,4-DNP)-2-heptylidenehydrazine) is an organic compound belonging to the class of dinitrophenylhydrazones (DNPHs) []. Its chemical formula is C₁₃H₁₈N₄O₄ and its PubChem ID is 9568085 []. DNPHs are characterized by the presence of a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-) attached to a hydrazone functional group (R₂C=N-NH₂) through a carbon-carbon double bond (C=N) []. In 1-(2,4-DNP)-2-heptylidenehydrazine, the R₂ group is a heptylidene moiety (CH₃(CH₂)₆CH=), derived from heptanal (CH₃(CH₂)₆CHO).
The primary application of 1-(2,4-DNP)-2-heptylidenehydrazine, and DNPHs in general, lies in the qualitative identification and characterization of aldehydes and ketones []. DNPHs react readily with the carbonyl group (C=O) of aldehydes and ketones to form the corresponding hydrazone derivatives. These derivatives are typically brightly colored solids with distinct melting points, allowing for their easy identification through visual inspection and melting point determination []. 1-(2,4-DNP)-2-heptylidenehydrazine, specifically, has been employed in the detection of various aldehydes and ketones, including heptanal, benzaldehyde, and acetone.
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to a class of organic compounds known as dinitrophenylhydrazones (DNPHs). DNPHs are formed by the reaction of a carbonyl group (C=O) with 2,4-dinitrophenylhydrazine. In this case, the carbonyl group comes from heptanal (a 7-carbon aldehyde). DNPHs are commonly used for the identification of carbonyl-containing compounds due to their formation of brightly colored crystalline derivatives.
The key features of the molecule include:
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine likely involves the reaction of heptanal with 2,4-dinitrophenylhydrazine in an acidic medium. The balanced chemical equation for this reaction is:
C6H13CHO (heptanal) + C6H4N2O4 (2,4-dinitrophenylhydrazine) -> C6H3(NO2)2N-N=CH(CH2)6CH3 (1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine) + H2O (water)
Information on decomposition reactions or other specific reactions involving this compound is not available in the scientific literature searched.
This section is not applicable as 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is not reported to have a specific biological function.
This reaction is categorized as an addition-elimination mechanism where the nucleophilic nitrogen from the hydrazine attacks the carbonyl carbon, leading to the elimination of water.
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone containing a heptyl chain. The following steps outline a general synthetic route:
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has applications primarily in analytical chemistry as a reagent for detecting carbonyl compounds through the formation of colored precipitates. This property is utilized in qualitative organic analysis and can aid in identifying unknown substances in laboratory settings.
Interaction studies involving 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine focus on its reactivity with various functional groups. It is particularly effective with aldehydes and ketones, forming stable derivatives that can be analyzed for their melting points and spectral properties. Such studies are crucial for understanding its behavior in complex mixtures and its utility as an analytical tool.
Several compounds share structural similarities with 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, particularly within the class of dinitrophenyl hydrazines. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine | Contains heptyl chain and dinitrophenyl group | Specific reactivity with long-chain aldehydes |
2,4-Dinitrophenylhydrazine | Basic structure without aliphatic chain | Widely used as an analytical reagent |
Benzaldehyde 2,4-dinitrophenylhydrazone | Simple aromatic structure | Commonly used for identifying aromatic carbonyls |
p-Tolualdehyde 2,4-dinitrophenylhydrazone | Methyl group at para position | Influences reactivity compared to ortho/para isomers |
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound with the molecular formula C₁₃H₁₈N₄O₄ [1]. The compound has a molecular weight of 294.31 g/mol [2]. The chemical structure consists of a seven-carbon aliphatic chain (heptyl group) connected through a hydrazone linkage to a 2,4-dinitrophenyl moiety [3].
The International Union of Pure and Applied Chemistry name for this compound is N-[(E)-heptylideneamino]-2,4-dinitroaniline [2]. The compound is also known as heptanal 2,4-dinitrophenylhydrazone, reflecting its formation from heptanal and 2,4-dinitrophenylhydrazine [2] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₈N₄O₄ | [1] [2] |
Molecular Weight | 294.31 g/mol | [2] [8] |
Chemical Abstracts Service Number | 2074-05-7 | [2] [8] |
Simplified Molecular-Input Line-Entry System | CCCCCC/C=N/NC1=C(N+[O-])C=C(N+[O-])C=C1 | [1] |
International Chemical Identifier Key | HAPHKPXFYXPWDK-NTEUORMPSA-N | [2] [8] |
The molecular structure exhibits an E-configuration at the carbon-nitrogen double bond, which is the thermodynamically more stable isomer [15]. The compound features two nitro groups positioned at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity [3].
The melting point of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is reported to be 99-102°C [8] [17] [18]. This relatively sharp melting range indicates good purity and crystalline organization of the compound. The melting point characteristics are consistent with other 2,4-dinitrophenylhydrazone derivatives, where the presence of the dinitrophenyl group contributes to intermolecular interactions that stabilize the crystal lattice [15].
Thermal analysis studies of related 2,4-dinitrophenylhydrazone compounds have shown that these materials undergo melting followed by thermal decomposition at elevated temperatures [33]. The decomposition process typically occurs through multiple steps, involving dehydration and subsequent breakdown of the molecular structure [33].
The solubility characteristics of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine reflect its mixed hydrophobic-hydrophilic nature. The compound demonstrates limited solubility in water due to its extended aliphatic chain and aromatic character [16]. The seven-carbon heptyl chain contributes significantly to the hydrophobic character of the molecule [19].
The compound shows enhanced solubility in organic solvents, particularly those capable of forming hydrogen bonds or accommodating aromatic interactions [16]. Standard preparation methods utilize acetonitrile as a solvent for analytical applications, indicating good compatibility with this polar aprotic solvent [16] [18].
Solvent Type | Solubility Characteristics | Reference |
---|---|---|
Water | Limited solubility | [19] |
Acetonitrile | Good solubility | [16] [18] |
Ethanol | Moderate to good solubility | [32] |
Methanol | Moderate to good solubility | [32] |
The presence of the hydrazone functional group allows for potential hydrogen bonding interactions with protic solvents, while the aromatic dinitrophenyl system can engage in π-π interactions with aromatic solvents [15].
The spectroscopic properties of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine provide valuable insights into its molecular structure and electronic characteristics. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [10].
Nuclear magnetic resonance spectroscopy shows distinctive patterns for the hydrazone proton and the aromatic protons of the dinitrophenyl ring [11]. The hydrazone configuration exhibits characteristic chemical shifts that confirm the E-stereochemistry of the compound [15].
Ultraviolet-visible spectroscopy demonstrates absorption bands typical of 2,4-dinitrophenylhydrazone derivatives [11]. The electronic transitions observed include π→π* transitions primarily associated with the aromatic system and n→π* transitions involving the nitrogen atoms of the hydrazone linkage [11] [41].
Spectroscopic Method | Key Observations | Reference |
---|---|---|
Infrared | Characteristic N-H, C=N, and NO₂ stretching frequencies | [10] |
Nuclear Magnetic Resonance | E-configuration confirmation | [11] [15] |
Ultraviolet-Visible | π→π* and n→π* electronic transitions | [11] [41] |
The chemical stability of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is influenced by several structural factors. The compound exhibits relative stability under normal storage conditions but shows susceptibility to acid-catalyzed isomerization [15]. The presence of trace acids can lead to E-Z isomerization, affecting the compound's properties and analytical behavior [15].
The reactivity profile is dominated by the hydrazone functional group and the electron-withdrawing effects of the nitro substituents [23]. The 2,4-dinitrophenyl moiety activates the hydrazone nitrogen toward nucleophilic attack, while the carbonyl carbon of the original aldehyde component becomes electrophilic [23].
Thermal stability studies indicate that the compound undergoes decomposition at elevated temperatures through a multi-step mechanism [33]. The decomposition pathway involves initial dehydration followed by fragmentation of the molecular structure [33].
Stability Factor | Observation | Reference |
---|---|---|
Acid Sensitivity | E-Z isomerization in acidic conditions | [15] |
Thermal Stability | Decomposition above melting point | [33] |
Storage Conditions | Stable under normal conditions | [18] |
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine exhibits E-Z isomerism around the carbon-nitrogen double bond of the hydrazone linkage [15]. The E-isomer is the predominant form under neutral conditions and represents the thermodynamically more stable configuration [15].
The conformational preference is influenced by intramolecular interactions and steric considerations [24]. The E-configuration minimizes steric interactions between the heptyl chain and the aromatic ring system [15]. Quantum chemical calculations have demonstrated that the E-isomer is energetically favored over the Z-isomer [24].
Crystallographic studies of related 2,4-dinitrophenylhydrazone compounds reveal that these molecules adopt essentially planar conformations, with minimal deviation from planarity in the hydrazone bridge region [22]. The aromatic ring and the hydrazone moiety typically maintain coplanarity, facilitating extended conjugation [22].
Isomeric Form | Relative Stability | Structural Features | Reference |
---|---|---|---|
E-Isomer | Thermodynamically favored | Minimal steric hindrance | [15] [24] |
Z-Isomer | Less stable | Increased steric interactions | [15] [24] |
Planar Conformation | Preferred geometry | Extended conjugation | [22] |
The electronic structure of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is characterized by extended conjugation between the aromatic ring system and the hydrazone functional group [31]. The presence of two nitro groups at the 2- and 4-positions significantly affects the electron distribution and molecular orbital characteristics [31].
Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring and the hydrazone nitrogen atoms, while the lowest unoccupied molecular orbital involves the nitro groups and the aromatic π-system [31] [40]. This orbital arrangement facilitates charge transfer interactions and influences the compound's reactivity patterns [31].
The carbon-nitrogen double bond in the hydrazone linkage exhibits partial double bond character with a bond length typically around 1.28 Å, which is shorter than a typical single C-N bond but longer than a pure double bond [28]. The nitrogen-nitrogen single bond shows a length of approximately 1.34 Å, reflecting the sp² hybridization of both nitrogen atoms [28].
Electronic Parameter | Value/Characteristic | Reference |
---|---|---|
C=N Bond Length | ~1.28 Å | [28] |
N-N Bond Length | ~1.34 Å | [28] |
Highest Occupied Molecular Orbital | Aromatic ring and hydrazone N | [31] [40] |
Lowest Unoccupied Molecular Orbital | Nitro groups and aromatic π-system | [31] [40] |